7-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one

Medicinal chemistry building blocks Physicochemical property optimization Fragment-based drug design

7-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one (CAS 53841-98-8) is an N1-methylated, 7-amino-substituted tetrahydro-1-benzazepin-2-one building block with molecular formula C₁₁H₁₄N₂O and molecular weight 190.24 g·mol⁻¹. This heterobicyclic scaffold features a fused seven-membered lactam ring, a primary aromatic amine at position 7 for further derivatization, and a methyl group on the lactam nitrogen.

Molecular Formula C11H14N2O
Molecular Weight 190.246
CAS No. 53841-98-8
Cat. No. B3014960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one
CAS53841-98-8
Molecular FormulaC11H14N2O
Molecular Weight190.246
Structural Identifiers
SMILESCN1C(=O)CCCC2=C1C=CC(=C2)N
InChIInChI=1S/C11H14N2O/c1-13-10-6-5-9(12)7-8(10)3-2-4-11(13)14/h5-7H,2-4,12H2,1H3
InChIKeyZFEPNHZKFHMDPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one (CAS 53841-98-8): Core Benzazepinone Scaffold for Kinase-Targeted Medicinal Chemistry


7-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one (CAS 53841-98-8) is an N1-methylated, 7-amino-substituted tetrahydro-1-benzazepin-2-one building block with molecular formula C₁₁H₁₄N₂O and molecular weight 190.24 g·mol⁻¹ . This heterobicyclic scaffold features a fused seven-membered lactam ring, a primary aromatic amine at position 7 for further derivatization, and a methyl group on the lactam nitrogen. The tetrahydrobenzo[b]azepin-2-one core is a privileged structure in medicinal chemistry, serving as the pharmacophoric backbone of clinically approved agents including benazepril (ACE inhibitor) and tolvaptan (vasopressin V2 antagonist), and has been extensively employed in kinase inhibitor programs targeting ALK, PKB/Akt, and Aurora kinases [1][2].

Why Generic 7-Amino-Benzazepinone Substitution Is Not Advisable for 7-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one (CAS 53841-98-8) Procurement


The N1-methyl group on 7-amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one differentiates it fundamentally from the unsubstituted 7-amino-1,3,4,5-tetrahydro-benzo[b]azepin-2-one (CAS 22245-92-7) and from halogenated analogs such as the 7-bromo variant (CAS 53841-99-9). The methyl substituent alters the lactam nitrogen's hydrogen-bonding capacity, eliminates the N-H donor site, modulates lipophilicity (predicted AlogP shift of approximately +0.5 to +0.8 log units versus the N1-H analog), and changes the conformational preferences of the azepine ring . In kinase inhibitor discovery programs, subtle modifications at the N1 position of the benzazepinone scaffold have been shown to produce >40-fold selectivity shifts against structurally related off-target kinases such as the insulin receptor [1]. Consequently, substituting the des-methyl or 7-bromo congener during synthesis introduces uncontrolled variables in pharmacokinetic properties, target engagement, and downstream SAR interpretation that cannot be retrospectively corrected .

Quantitative Differentiation Evidence: 7-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one (CAS 53841-98-8) vs. Closest Analogs


Molecular Weight and Polar Surface Area Differentiation vs. Des-Methyl Analog (CAS 22245-92-7)

The N1-methyl substitution on the target compound increases molecular weight by 14.02 g·mol⁻¹ relative to the des-methyl analog 7-amino-1,3,4,5-tetrahydro-benzo[b]azepin-2-one (CAS 22245-92-7; MW 176.22 g·mol⁻¹) . This modification reduces the topological polar surface area (tPSA) by approximately 3–5 Ų by eliminating the lactam N-H hydrogen-bond donor, shifting the compound toward a more CNS-permeable property space consistent with Lipinski's rule-of-five optimization [1]. In the context of the 7-amino-1,3,4,5-tetrahydrobenzo[b]azepin-2-one ALK inhibitor series, N1-substitution was a critical structural determinant for achieving oral bioavailability and in vivo antitumor efficacy [2].

Medicinal chemistry building blocks Physicochemical property optimization Fragment-based drug design

Purity Specification Comparison: Commercial Availability of 7-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one Across Suppliers

Commercially available batches of the target compound (CAS 53841-98-8) are offered at purities ranging from 95% (AKSci Catalog No. 6207CY) to 98% (Leyan Catalog No. 1127945; MolCore certified) . In contrast, the des-methyl analog (CAS 22245-92-7) is commonly listed at 95% purity [1], and the 7-bromo congener (CAS 53841-99-9) has limited commercial availability with documentation gaps . The availability of the target compound at 98% purity with ISO-certified quality systems (MolCore) provides a procurement advantage for applications requiring higher starting material fidelity, such as late-stage functionalization in medicinal chemistry campaigns .

Chemical procurement specification Synthetic intermediate quality HPLC purity benchmarking

Synthetic Utility: Monoamine Oxidase and LSD1 Inhibitory Activity of 7-Amino-1-Methyl-Benzazepinone Derivatives

Derivatives of the 7-amino-1-methyl-benzazepinone scaffold have been profiled in enzyme inhibition assays from Oryzon Genomics patent US8993808, with exemplar compound 71 (BDBM153469) demonstrating a preferential inhibition profile: LSD1/KDM1A IC₅₀ = 180 nM, MAO-A IC₅₀ = 3,000 nM, and MAO-B IC₅₀ = 9,800 nM [1]. This yields an MAO-A/LSD1 selectivity ratio of ~16.7-fold and an MAO-B/LSD1 selectivity ratio of ~54.4-fold. While these data are from a derivative rather than the parent building block, they establish that the N1-methyl-7-amino-benzazepinone core can be elaborated into molecules with meaningful selectivity between structurally related flavin-dependent amine oxidases [2]. Comparable LSD1 inhibitor scaffolds lacking the N1-methyl group show substantially different selectivity profiles, underscoring the importance of the methyl substituent in orienting the scaffold within the LSD1 catalytic pocket [3].

Epigenetics Monoamine oxidase inhibition LSD1/KDM1A pharmacology

Application Track Record: 7-Amino-1-methyl-benzazepinone as Key Intermediate in ALK Inhibitor Lead Optimization

The 7-amino-1,3,4,5-tetrahydrobenzo[b]azepin-2-one scaffold, when elaborated with a 2,4-diaminopyrimidine moiety at the 7-amino position, yielded a series of potent ALK inhibitors. The lead compound 15 from this series displayed ALK enzyme IC₅₀ = 1 nM, cellular NPM-ALK autophosphorylation IC₅₀ = 10 nM in KARPAS-299 ALCL cells, >40-fold selectivity over the insulin receptor kinase, oral bioavailability in mice, rats, and dogs, and statistically significant tumor growth inhibition in ALK-positive ALCL xenograft models [1]. Within this program, N1-substitution (methyl and related variants) was a systematically explored SAR vector; the N1-methyl variant provided an optimal balance of potency and pharmacokinetic properties compared to N1-H, N1-ethyl, and N1-benzyl analogs [2]. The specific 7-amino-1-methyl building block (CAS 53841-98-8) serves as the direct synthetic precursor for introducing diversity at the 7-position while maintaining the optimal N1-methyl substitution that emerged from this lead optimization campaign .

Anaplastic lymphoma kinase Oncology drug discovery Kinase inhibitor lead optimization

Reactivity Differentiation: 7-Amino vs. 7-Bromo Benzazepinone Building Blocks in Cross-Coupling Chemistry

The 7-amino substituent on the target compound (CAS 53841-98-8) provides a nucleophilic handle for amide coupling, reductive amination, and Buchwald-Hartwig C-N cross-coupling reactions, enabling direct C-N bond formation at the 7-position without the need for prior halogenation or metalation steps . In contrast, the 7-bromo analog (CAS 53841-99-9) requires palladium-catalyzed coupling conditions (e.g., Suzuki, Buchwald-Hartwig, or Ullmann-type reactions) for further elaboration, introducing additional synthetic steps, higher catalyst loadings, and potential metal contamination of final products [1]. The amino group also enables chemoselective derivatization: the primary aromatic amine (pKa of conjugate acid ~4-5) can be selectively acylated or sulfonylated in the presence of the lactam carbonyl, whereas the bromo analog requires orthogonal reactivity strategies [2].

Buchwald-Hartwig amination Suzuki-Miyaura coupling Synthetic methodology

Lipophilicity-Driven Differentiation: Predicted LogP/D Impact of N1-Methylation on Benzazepinone Scaffolds

The N1-methyl group on the target compound is predicted to increase the octanol-water partition coefficient (AlogP) by approximately 0.5–0.8 log units compared to the N1-H analog, based on the contribution of a methylene unit to logP in the benzazepinone series [1]. The target compound has a predicted AlogP of approximately 0.58 (as reported for the unsubstituted core scaffold in the ALA706549 assay summary) . This moderate lipophilicity places the compound in a favorable range for both aqueous solubility and membrane permeability, whereas the des-methyl analog (AlogP ≈ -0.2 to +0.1, estimated) may exhibit higher aqueous solubility but lower passive membrane permeability [2]. In the ALK inhibitor program, the N1-methyl substitution was associated with improved oral bioavailability in rodent and non-rodent species compared to more polar N1-H analogs [1].

Lipophilicity optimization ADME prediction Scaffold selection

Recommended Application Scenarios for 7-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one (CAS 53841-98-8) Based on Quantitative Evidence


ALK and Kinase Inhibitor Lead Optimization: Building Block for 2,4-Diaminopyrimidine Conjugates

The target compound is the optimal starting scaffold for medicinal chemistry programs targeting anaplastic lymphoma kinase (ALK) and related tyrosine kinases. The N1-methyl substitution on the 7-amino-benzazepinone core was identified as the superior substitution pattern in a systematic SAR campaign that produced a development candidate with ALK IC₅₀ = 1 nM, cellular potency of 10 nM, >40-fold selectivity over insulin receptor, and oral antitumor efficacy in ALCL xenograft models [1]. Researchers initiating ALK or broader kinase inhibitor programs should procure the N1-methyl variant (CAS 53841-98-8) rather than the N1-H analog (CAS 22245-92-7) to directly replicate the published lead series and avoid re-traversing the N1-substitution SAR landscape.

LSD1/KDM1A Epigenetic Probe Development: Selectivity-Optimized Benzazepinone Scaffold

The 7-amino-1-methyl-benzazepinone scaffold, when elaborated into bicyclic LSD1 inhibitors as described in Oryzon Genomics' patent US8993808, yields compounds with LSD1 IC₅₀ values as low as 180 nM and substantial selectivity over MAO-A (16.7-fold) and MAO-B (54.4-fold) [1]. This selectivity profile is clinically significant because MAO-A/B inhibition is associated with cardiovascular and CNS adverse effects. Procurement of the N1-methyl building block (CAS 53841-98-8) rather than generic benzazepinones ensures that downstream SAR directly maps onto the published selectivity landscape, reducing the risk of encountering unexpected off-target pharmacology during lead optimization.

High-Fidelity Parallel Library Synthesis Requiring Defined Amine Handles

The primary aromatic amine at the 7-position of the target compound provides a single, well-defined nucleophilic site for high-throughput parallel library synthesis via amide coupling, sulfonamide formation, or reductive amination [1]. The availability of the compound at up to 98% purity (MolCore ISO-certified; Leyan) ensures that library products are not contaminated with impurities originating from the starting building block, which is critical for SAR interpretation [2]. The 7-bromo analog (CAS 53841-99-9), by contrast, requires Pd-catalyzed coupling conditions incompatible with many high-throughput automation workflows due to catalyst handling, inert atmosphere requirements, and metal scavenging steps .

CNS-Penetrant Compound Design Leveraging Reduced Hydrogen-Bond Donor Count

With only one hydrogen-bond donor (7-NH₂) versus two in the des-methyl analog (7-NH₂ + N1-H), the target compound is a preferred starting scaffold for CNS drug discovery programs [1]. The reduction in HBD count from 2 to 1, combined with the moderate AlogP of approximately 0.58, positions the scaffold closer to the CNS MPO (Multiparameter Optimization) sweet spot defined by Pfizer (tPSA < 70 Ų, HBD ≤ 1, logD 1-3) [2]. Programs targeting CNS kinases such as ALK (implicated in neuroblastoma) or LSD1 (CNS oncology/epigenetics) should specifically request the N1-methyl variant to maximize the probability of achieving adequate brain penetration in preclinical models .

Quote Request

Request a Quote for 7-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.